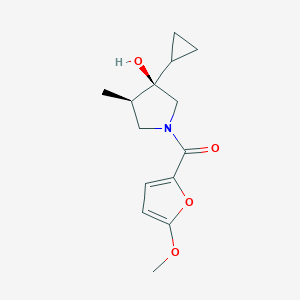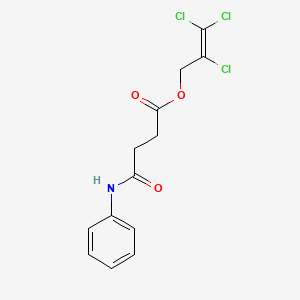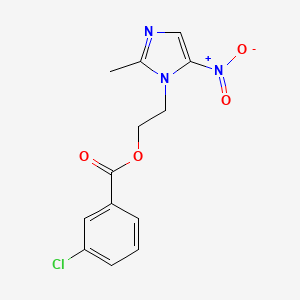![molecular formula C18H25N3O3S B5561784 2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)
2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that have been explored for their diverse biological activities and potential applications in various fields. It features a complex structure that includes elements such as furylmethyl and thiazolyl groups, which contribute to its unique chemical and physical properties.
Synthesis Analysis
Several studies have detailed the synthesis of similar compounds. For example, Saadatjoo et al. (2016) described the synthesis of a related compound, 2-[2-(4-(Dibenzo[b, f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol, highlighting a multi-step process starting from anthranilic acid (Saadatjoo et al., 2016).
Molecular Structure Analysis
Studies like that of Dega‐Szafran et al. (2017) have conducted in-depth molecular structure analyses using techniques like X-ray diffraction, demonstrating how hydrogen bonding and molecular interactions define the structure of similar compounds (Dega‐Szafran et al., 2017).
Chemical Reactions and Properties
Research by Patel et al. (2015) on piperazine-based compounds provides insights into the types of chemical reactions these compounds can undergo, such as N-formylation, and their resultant properties (Patel & Park, 2015).
Physical Properties Analysis
The physical properties of similar compounds have been studied, focusing on aspects like solubility, melting point, and stability. Matwijczuk et al. (2016) examined the solvent effects on molecular aggregation in related compounds, providing insights into their physical behavior in different environments (Matwijczuk et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and bonding characteristics, are closely tied to the molecular structure. Studies like that by Lamphon et al. (2004) on thiazolopyridines and related compounds offer valuable information on their chemical behavior and interactions (Lamphon et al., 2004).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study described the structural analysis of Quetiapine N-oxide–fumaric acid, highlighting the conformation of its tricyclic and piperazine rings, which might be relevant for understanding the structural properties of similar compounds (Jin Shen et al., 2012).
Pharmacological Potential
- Research into new antifungal compounds has synthesized and characterized a novel potential antifungal compound of the 1,2,4-triazole class, providing insights into its pharmacologically relevant physicochemical properties and potential biological pathways (T. Volkova, I. Levshin, G. Perlovich, 2020).
Antimicrobial Activity
- A synthesis and study of new pyridine derivatives indicated variable and modest antimicrobial activity against investigated strains of bacteria and fungi, suggesting the potential use of similar compounds in antimicrobial applications (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Catalytic Synthesis and Application
- Ethanol has been used as a carbon source in a catalytic construction of chiral molecules through C–C bond formation, showcasing the versatility of using ethanol in the synthesis of complex chiral alcohols, which could be related to the synthesis pathways of similar chemical compounds (Thomas H. West, 2021).
Propriétés
IUPAC Name |
[4-(furan-3-ylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-2-3-17-19-16(13-25-17)18(23)21-7-6-20(15(11-21)4-8-22)10-14-5-9-24-12-14/h5,9,12-13,15,22H,2-4,6-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKBUSHBELLDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCN(C(C2)CCO)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(3-Furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)
![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)


![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)
![N-benzyl-2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethanamine dihydrochloride](/img/structure/B5561750.png)

![N'-[4-(dimethylamino)benzylidene]-3-methoxybenzohydrazide](/img/structure/B5561758.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)

